molecular formula C16H14ClN3O B3033807 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 120450-23-9

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

Cat. No.: B3033807
CAS No.: 120450-23-9
M. Wt: 299.75 g/mol
InChI Key: QKIMNPXLGKEZCC-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide is a chemical compound based on the pyrrolopyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . The pyrrolo[1,2-a]pyrimidine core is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets . While the specific biological pathway for this compound is under investigation, analogous compounds featuring the pyrrolo[1,2-a]pyrimidine and the closely related 7H-pyrrolo[2,3-d]pyrimidine structures have demonstrated significant research value as potent and selective kinase inhibitors . For instance, related pyrrolopyrimidine derivatives are being actively studied as inhibitors of p21-activated kinase 4 (PAK4), a kinase protein whose overexpression is strongly associated with various human cancers . Other research explores similar scaffolds for inhibiting calcium-dependent protein kinases (CDPKs) in parasites, highlighting their potential in developing new therapeutic strategies for diseases like malaria . This makes this compound a compound of interest for researchers in oncology and infectious disease, particularly for investigating kinase-related signaling pathways and cellular proliferation mechanisms.

Properties

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-9-7-10(2)20-8-13(11-3-5-12(17)6-4-11)14(15(18)21)16(20)19-9/h3-8H,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMNPXLGKEZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156554
Record name 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120450-23-9
Record name 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120450-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,4-dimethylpyrrole, followed by cyclization with a suitable amine to form the pyrrolo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyrrolo[1,2-a]pyrimidine Core

7-(3-Chlorothiophen-2-yl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide (CAS: 477873-16-8)
  • Substituents : 3-Chlorothiophen-2-yl (position 7), tetramethyl groups (positions 2, 4, and N,N-dimethyl carboxamide).
  • Key differences : Replacement of 4-chlorophenyl with a chlorothiophene group alters electronic properties and steric bulk. The thiophene ring may influence π-π stacking interactions differently than phenyl.
  • Molecular weight : 333.8 g/mol (vs. target compound’s ~341.8 g/mol, estimated).
  • Applications: Not explicitly stated, but carboxamide derivatives often target enzymes or receptors .
Ethyl 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate
  • Substituents : Ethyl ester at position 8 instead of carboxamide.
  • Synthetic relevance : Intermediate for carboxamide synthesis via hydrolysis .

Compounds with Related Heterocyclic Systems

A. 7-(4-Chlorophenyl)-9-methyl-6H,7H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one ()
  • Core structure: Chromeno-pyrido-pyrimidinone (three fused rings vs. two in pyrrolo-pyrimidine).
  • Substituents : 4-Chlorophenyl (position 7), methyl (position 9).
B. 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ()
  • Core structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents : 2,4-Dichlorophenyl (position 7), carboxamide (position 3).
  • Key comparison: Dichlorophenyl enhances electron-withdrawing effects compared to monochloro substitution. Molecular weight: 307.13 g/mol .

Functional Group Variations

A. 4-Chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid ()
  • Core structure : Pyrrolo[2,3-d]pyrimidine (isomeric to pyrrolo[1,2-a]pyrimidine).
  • Substituents : Carboxylic acid (position 5) vs. carboxamide.
  • Impact : Acidic group may limit membrane permeability but enhance ionic interactions .
B. 7-Amino-5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-6-carbonitrile ()
  • Core structure : Pyrido[2,3-d]pyrimidine.
  • Substituents: Amino, cyano, and methyl groups.
  • Bioactivity: Cyano groups often improve metabolic stability; amino groups facilitate hydrogen bonding .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 7 Substituent Position 8 Functional Group Molecular Weight (g/mol) Key Properties/Bioactivity
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide Pyrrolo[1,2-a]pyrimidine 4-Chlorophenyl Carboxamide ~341.8 (estimated) N/A (hypothetical bioactivity)
7-(3-Chlorothiophen-2-yl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide Pyrrolo[1,2-a]pyrimidine 3-Chlorothiophen-2-yl Carboxamide 333.8 Discontinued (lab use only)
7-(4-Chlorophenyl)-9-methyl-6H,7H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one Chromeno-pyrido-pyrimidinone 4-Chlorophenyl Ketone ~400 (estimated) Antimicrobial/antitumor potential
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl Carboxamide 307.13 N/A (structural analogue)

Research Findings and Implications

  • Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and π-stacking, while carboxamide improves target binding. Dichloro or thiophene substitutions modify electronic profiles .
  • Core Structure Impact: Pyrrolo[1,2-a]pyrimidine derivatives generally exhibit better bioavailability than larger fused systems (e.g., chromeno-pyrido-pyrimidinones) due to reduced molecular weight .
  • Synthetic Routes: Catalytic methods (e.g., acid-decorated chitosan-magnetic catalysts in ) and green chemistry approaches (e.g., aminocatalysis in ) are critical for scalable synthesis .

Biological Activity

7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway may include the formation of the pyrrolo-pyrimidine core structure followed by the introduction of the 4-chlorophenyl and carboxamide functionalities. Specific methods can vary, but common techniques involve cyclization reactions and functional group transformations.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a series of N-(4-chlorophenyl) substituted compounds were synthesized and screened for their ability to inhibit kinases associated with cancer pathways. Notably, certain derivatives demonstrated significant inhibition of glioblastoma cell lines while exhibiting lower cytotoxicity towards non-cancerous cells, suggesting a selective therapeutic window .

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity. In particular, it has shown low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways. This inhibition correlates with reduced glioma malignancy and improved patient survival outcomes . The selectivity for cancer cells over normal cells is particularly promising for developing targeted cancer therapies.

Study 1: Inhibition of Glioblastoma Growth

A study investigated the effects of a related compound on primary patient-derived glioblastoma cells. The results indicated that the compound inhibited neurosphere formation in glioma stem cells and showed potent efficacy against established glioblastoma cell lines. The mechanism was linked to the inhibition of AKT signaling pathways .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of various derivatives has provided insights into optimizing biological activity. Compounds with modifications at specific positions on the pyrrolo-pyrimidine scaffold exhibited varied potency against different cancer cell lines. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget KinaseIC50 (µM)SelectivityReference
This compoundAnticancer ActivityAKT2/PKBβLow micromolarHigh
N-(4-Chlorophenyl) substituted pyrano[2,3-c]pyrazolesAntigliomaVariousVariesModerate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Reactant of Route 2
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

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